Propyl 4-[(3-chlorobenzoyl)amino]benzoate
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Overview
Description
Propyl 4-[(3-chlorobenzoyl)amino]benzoate is an organic compound with the molecular formula C18H17ClN2O3 It is a derivative of benzoic acid and is characterized by the presence of a propyl ester group and a 3-chlorobenzoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(3-chlorobenzoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting propyl 4-aminobenzoate with 3-chlorobenzoyl chloride. The reaction conditions generally include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(3-chlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or amides.
Scientific Research Applications
Propyl 4-[(3-chlorobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of Propyl 4-[(3-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3-chlorobenzoyl group may enhance its binding affinity and specificity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Propyl 4-aminobenzoate: Lacks the 3-chlorobenzoyl group, resulting in different chemical and biological properties.
Ethyl 4-[(3-chlorobenzoyl)amino]benzoate: Similar structure but with an ethyl ester group instead of a propyl group, leading to variations in reactivity and solubility.
Methyl 4-[(3-chlorobenzoyl)amino]benzoate: Contains a methyl ester group, which may affect its chemical behavior and applications.
Uniqueness
Propyl 4-[(3-chlorobenzoyl)amino]benzoate is unique due to the combination of its propyl ester group and 3-chlorobenzoyl amide group. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
Propyl 4-[(3-chlorobenzoyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a propyl group linked to a benzoate framework with an amino and a chlorobenzoyl moiety. Its molecular formula is C16H18ClNO2 with a molecular weight of approximately 291.77 g/mol. The presence of the chlorobenzoyl group is notable for its potential biological interactions.
Research indicates that this compound may act as an inhibitor of specific enzymes, particularly soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound can prevent the hydrolysis of epoxides, leading to increased levels of epoxyeicosatrienoic acids (EETs), which are known to exhibit vasodilatory and anti-inflammatory effects.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anti-inflammatory Effects : By modulating the levels of EETs, this compound could play a role in reducing inflammation.
- Anticancer Properties : Preliminary studies suggest that similar compounds exhibit antiproliferative effects against various cancer cell lines, indicating potential for cancer treatment .
- Enzyme Inhibition : As an inhibitor of phospholipase A2 and possibly other enzymes, it may affect lipid metabolism and cell signaling pathways .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study examined the effects of various para-aminobenzoic acid analogs, including derivatives similar to this compound. The results indicated significant inhibitory activity against human lung cancer cells (A549), with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests that modifications to the benzoate structure can enhance anticancer activity.
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties mediated by soluble epoxide hydrolase inhibition. The study demonstrated that compounds structurally related to this compound effectively reduced markers of inflammation in vitro, supporting its potential therapeutic application in inflammatory diseases.
Properties
CAS No. |
4147-16-4 |
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Molecular Formula |
C17H16ClNO3 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
propyl 4-[(3-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16ClNO3/c1-2-10-22-17(21)12-6-8-15(9-7-12)19-16(20)13-4-3-5-14(18)11-13/h3-9,11H,2,10H2,1H3,(H,19,20) |
InChI Key |
XEAJGDGCOCZWHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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